molecular formula C22H19ClN4 B1222352 3-[2-(4-chlorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

3-[2-(4-chlorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B1222352
M. Wt: 374.9 g/mol
InChI Key: BIXSQXUNILNRJU-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a member of quinolines.

Scientific Research Applications

Antibacterial and Antifungal Activity

Compounds related to 3-[2-(4-chlorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine have shown potential in antibacterial and antifungal applications. Panwar and Singh (2011) synthesized derivatives and found significant antibacterial and antifungal activities, with some compounds exhibiting potent effects with lesser toxicity (Panwar & Singh, 2011).

Herbicidal Activity

Derivatives of this compound have been investigated for their herbicidal properties. Wang et al. (2006, 2007) reported moderate herbicidal activity against rape and barnyard grass in some novel synthesized derivatives (Wang et al., 2006), (Wang et al., 2007).

Analgesic Properties

Research by Demchenko et al. (2018) demonstrated the synthesis of derivatives with potential analgesic properties, showing a series of compounds with varying degrees of analgesic effectiveness, compared to reference drugs like ketorolac (Demchenko et al., 2018).

Anticancer Activity

A study by Reddy et al. (2015) involved the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, showing that some compounds displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antihistaminic Activity

Gobinath, Subramanian, and Alagarsamy (2015) synthesized derivatives and screened them for H1-antihistaminic activity. They found that some compounds had potent antihistaminic effects comparable to standard drugs like chlorpheniramine maleate (Gobinath, Subramanian, & Alagarsamy, 2015).

Antimicrobial Activity

Demchenko et al. (2021) synthesized derivatives exhibiting broad-spectrum antimicrobial activity against bacteria and fungi, suggesting their potential for new antimicrobial drug development (Demchenko et al., 2021).

Inotropic Activity

Wu et al. (2012) studied derivatives for their inotropic activity, finding some compounds with better positive inotropic activity than existing drugs like milrinone (Wu et al., 2012).

Properties

Molecular Formula

C22H19ClN4

Molecular Weight

374.9 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)quinolin-4-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

InChI

InChI=1S/C22H19ClN4/c23-16-11-9-15(10-12-16)20-14-18(17-6-3-4-7-19(17)24-20)22-26-25-21-8-2-1-5-13-27(21)22/h3-4,6-7,9-12,14H,1-2,5,8,13H2

InChI Key

BIXSQXUNILNRJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-chlorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 2
Reactant of Route 2
3-[2-(4-chlorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 3
Reactant of Route 3
3-[2-(4-chlorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 4
Reactant of Route 4
3-[2-(4-chlorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 5
Reactant of Route 5
3-[2-(4-chlorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 6
3-[2-(4-chlorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

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